molecular formula C8H13N3O4S B7647020 [(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid

[(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid

Cat. No.: B7647020
M. Wt: 247.27 g/mol
InChI Key: OZEYQJUCLOUZER-UHFFFAOYSA-N
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Description

[(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfonyl group, and an amino-acetic acid moiety

Properties

IUPAC Name

2-[(1,3-dimethylpyrazol-4-yl)sulfonyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4S/c1-6-7(4-10(2)9-6)16(14,15)11(3)5-8(12)13/h4H,5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEYQJUCLOUZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N(C)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the Amino-Acetic Acid Moiety: This step involves the reaction of the sulfonylated pyrazole with chloroacetic acid or its derivatives under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

[(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

[(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • [(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-propionic acid
  • [(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-ethyl-amino]-acetic acid

Uniqueness

[(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

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